4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, followed by the introduction of the thiazolidinone moiety, and finally, the attachment of the butanoic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Biological Activity
The compound 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative with a complex structure that includes a thiazolidine ring, a pyrazole moiety, and various aromatic substituents. Thiazolidinones are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry.
The molecular formula of the compound is C25H25N3O2S2, with a molecular weight of approximately 463.6 g/mol. The unique structure contributes to its potential biological activities.
Property | Details |
---|---|
Molecular Formula | C25H25N3O2S2 |
Molecular Weight | 463.6 g/mol |
IUPAC Name | (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI | InChI=1S/C25H25N3O2S2/c1... |
Biological Activities
Research indicates that this compound exhibits several biological activities, which are summarized below:
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effective inhibition at specific concentrations. For instance, it may inhibit the growth of pathogenic bacteria by disrupting their cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in cellular models.
Anticancer Potential
Thiazolidinones are also noted for their anticancer activities. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. For example, it could inhibit the MAPK/ERK pathway, which is often overactive in cancer cells.
Case Studies
Several case studies have highlighted the biological effects of the compound:
-
Study on Antimicrobial Activity :
- Researchers tested the compound against Staphylococcus aureus and Escherichia coli, finding minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results suggest that the compound has potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism :
- In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. This effect was associated with decreased levels of TNF-alpha and IL-6 in serum.
-
Anticancer Activity :
- In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 15 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It appears to modulate various signaling pathways, including MAPK/ERK and NF-kB pathways, leading to altered gene expression related to cell survival and apoptosis.
Properties
Molecular Formula |
C26H25N3O4S2 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-33-20-11-12-21(17(2)14-20)24-18(16-29(27-24)19-8-5-4-6-9-19)15-22-25(32)28(26(34)35-22)13-7-10-23(30)31/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,30,31)/b22-15- |
InChI Key |
NHXASFJCYNEZJG-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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